molecular formula C14H20N2O2 B13653645 (S)-tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate

(S)-tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate

Cat. No.: B13653645
M. Wt: 248.32 g/mol
InChI Key: IPGXGELCTJPNDX-NSHDSACASA-N
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Description

(S)-tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate typically involves the reaction of 5,6,7,8-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve the use of automated equipment to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have unique biological activities.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce tetrahydroquinoline derivatives with different degrees of saturation.

Scientific Research Applications

(S)-tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic nitrogenous compound with a similar structure.

    Isoquinoline: An isomer of quinoline with different biological activities.

    Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.

Uniqueness

(S)-tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate is unique due to its specific tert-butyl carbamate group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl N-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]carbamate

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-4-6-10-7-5-9-15-12(10)11/h5,7,9,11H,4,6,8H2,1-3H3,(H,16,17)/t11-/m0/s1

InChI Key

IPGXGELCTJPNDX-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC2=C1N=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2=C1N=CC=C2

Origin of Product

United States

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